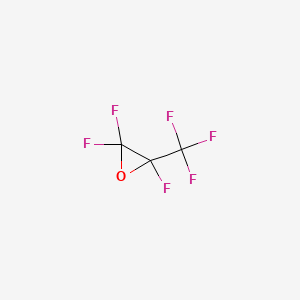
Hexafluoropropylene oxide
Cat. No. B3028632
Key on ui cas rn:
25038-02-2
M. Wt: 166.02 g/mol
InChI Key: PGFXOWRDDHCDTE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04400546
Procedure details


A mixture of 228 g of hexafluoropropene epoxide and 72 g of hexafluoropropene, and also 220 g of hydrogen fluoride were filled into a 1 liter capacity stainless steel autoclave without a stirring device and the mixture was heated for 20 hours at 100° C. The reaction product, which consisted of a solution of hexafluoroacetone in hydrogen fluoride, was transferred by exploiting its own vapor pressure to a 2.7 liter capacity nickel autoclave, which already contained 258 g of phenol, and the resulting mixture was heated for 8 hours at 100° C. After the hydrogen fluoride and the hexafluoropropene, which did not take part in the reaction, had been distilled off, 399 g of hexafluoro-2,2-bis-(4-hydroxyphenyl)-propane were obtained. This corresponds to a yield of 86.4% of theory.



[Compound]
Name
stainless steel
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two







Yield
86.4%
Identifiers


|
REACTION_CXSMILES
|
[C:1]1(F)([C:6](F)(F)F)[O:3][C:2]1(F)F.F[C:12](F)(F)[C:13](F)=[C:14](F)F.[F:20][C:21]([F:29])([F:28])[C:22]([C:24]([F:27])([F:26])[F:25])=O.[C:30]1([OH:36])[CH:35]=[CH:34][CH:33]=[CH:32][CH:31]=1>F.[Ni]>[F:20][C:21]([F:29])([F:28])[C:22]([C:33]1[CH:34]=[CH:35][C:30]([OH:36])=[CH:31][CH:32]=1)([C:13]1[CH:14]=[CH:6][C:1]([OH:3])=[CH:2][CH:12]=1)[C:24]([F:27])([F:26])[F:25]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
228 g
|
|
Type
|
reactant
|
|
Smiles
|
C1(C(O1)(F)F)(C(F)(F)F)F
|
|
Name
|
|
|
Quantity
|
72 g
|
|
Type
|
reactant
|
|
Smiles
|
FC(C(=C(F)F)F)(F)F
|
|
Name
|
|
|
Quantity
|
220 g
|
|
Type
|
solvent
|
|
Smiles
|
F
|
Step Two
[Compound]
|
Name
|
stainless steel
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
FC(C(=O)C(F)(F)F)(F)F
|
Step Four
|
Name
|
|
|
Quantity
|
258 g
|
|
Type
|
reactant
|
|
Smiles
|
C1(=CC=CC=C1)O
|
Step Five
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
FC(C(=C(F)F)F)(F)F
|
Step Six
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
F
|
Step Seven
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
catalyst
|
|
Smiles
|
[Ni]
|
Step Eight
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
F
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
100 °C
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
the resulting mixture was heated for 8 hours at 100° C
|
|
Duration
|
8 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
in the reaction
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
had been distilled off
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
FC(C(C(F)(F)F)(C1=CC=C(C=C1)O)C1=CC=C(C=C1)O)(F)F
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 399 g | |
| YIELD: PERCENTYIELD | 86.4% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
